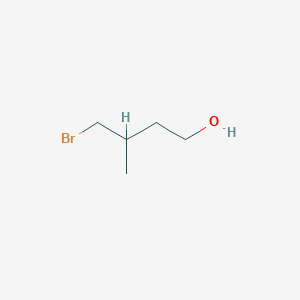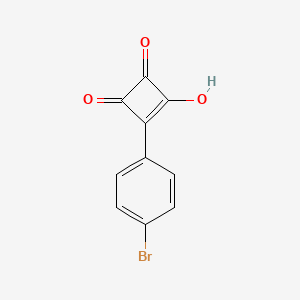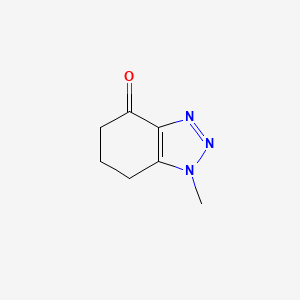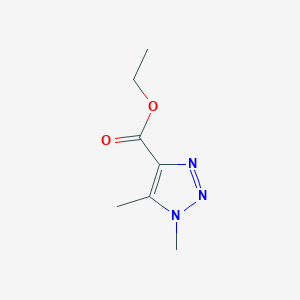
o-Toluamide, N-(2-thiazolidinylidene)-
描述
o-Toluamide, N-(2-thiazolidinylidene)-: is a chemical compound with the molecular formula C11H12N2OS It is known for its unique structure, which includes a thiazolidine ring linked to a toluamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluamide, N-(2-thiazolidinylidene)- typically involves the reaction of o-tolunitrile with thiazolidine derivatives under specific conditions. One common method includes the use of hydrogen peroxide, 95% alcohol, and sodium hydroxide at temperatures ranging from 40-50°C . Another approach involves the reaction of the nitrile with boron fluoride in a dilute solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: o-Toluamide, N-(2-thiazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
Chemistry: In chemistry, o-Toluamide, N-(2-thiazolidinylidene)- is used as a building block for synthesizing more complex molecules. It is involved in the synthesis of phenolic benzo[c]phenanthridine alkaloids, which have significant biological activity .
Biology: This compound has potential applications in biological research due to its ability to interact with various biological molecules. It is studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: In medicine, derivatives of o-Toluamide, N-(2-thiazolidinylidene)- are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Industrially, this compound is used in the production of dyes, pharmaceuticals, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties.
作用机制
The mechanism of action of o-Toluamide, N-(2-thiazolidinylidene)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating enzyme activity.
相似化合物的比较
o-Toluamide: A simpler derivative without the thiazolidine ring.
Thiazolidinediones: Compounds with a similar thiazolidine ring but different functional groups.
Uniqueness: o-Toluamide, N-(2-thiazolidinylidene)- is unique due to its combination of a toluamide group and a thiazolidine ring. This structure imparts specific chemical and biological properties that are not found in simpler derivatives or other thiazolidine-containing compounds.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADXJIWNZPDXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221978 | |
| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71753-20-3 | |
| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071753203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)


![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)


![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)



![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
